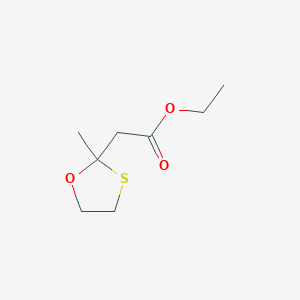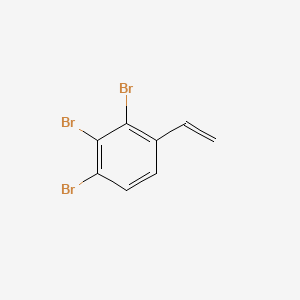
2,3,4-Tribromostyrene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4-Tribromostyrene is an organic compound with the molecular formula C8H5Br3. It is a derivative of styrene, where three bromine atoms are substituted at the 2nd, 3rd, and 4th positions of the benzene ring. This compound is known for its significant applications in various fields, including its use as a flame retardant in industrial products .
Métodos De Preparación
The synthesis of 2,3,4-Tribromostyrene typically involves the bromination of styrene or its derivatives. One common method includes the use of phase transfer catalysts to facilitate the removal of hydrogen bromide in a two-phase system. The phases consist of an aqueous solution containing an alkali metal hydroxide and an organic phase containing β-bromoethyltribromobenzene in an alcohol solvent . Another method involves the bromination of styrene using bromine in the presence of a catalyst under controlled conditions .
Análisis De Reacciones Químicas
2,3,4-Tribromostyrene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Polymerization: It can undergo polymerization to form poly(tribromostyrene), which is used in flame retardant applications.
Common reagents used in these reactions include bromine, alkali metal hydroxides, and phase transfer catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2,3,4-Tribromostyrene has several applications in scientific research and industry:
Flame Retardants: It is widely used in the production of flame retardant materials for electronics, plastics, and building materials.
Polymer Chemistry: It is used in the synthesis of polymers with enhanced thermal stability and flame retardant properties.
Biological Research: The compound is studied for its potential effects on biological systems, although specific applications in medicine are still under investigation.
Mecanismo De Acción
The mechanism by which 2,3,4-Tribromostyrene exerts its effects, particularly as a flame retardant, involves the release of bromine radicals during combustion. These radicals interfere with the combustion process by capturing free radicals, thereby inhibiting the propagation of the flame. The molecular targets and pathways involved in this process are primarily related to the disruption of the free radical chain reactions that sustain combustion .
Comparación Con Compuestos Similares
2,3,4-Tribromostyrene can be compared with other brominated styrene derivatives such as 2,4,6-tribromostyrene and pentabromostyrene. While all these compounds serve as flame retardants, this compound is unique due to its specific bromination pattern, which provides distinct reactivity and stability properties .
Similar Compounds
- 2,4,6-Tribromostyrene
- Pentabromostyrene
- 2,3,5-Tribromostyrene
These compounds share similar applications but differ in their chemical properties and reactivity due to the different positions of bromine atoms on the benzene ring.
Propiedades
Número CAS |
30157-74-5 |
|---|---|
Fórmula molecular |
C8H5Br3 |
Peso molecular |
340.84 g/mol |
Nombre IUPAC |
1,2,3-tribromo-4-ethenylbenzene |
InChI |
InChI=1S/C8H5Br3/c1-2-5-3-4-6(9)8(11)7(5)10/h2-4H,1H2 |
Clave InChI |
DOTSLXAPJSPHJZ-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=C(C(=C(C=C1)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



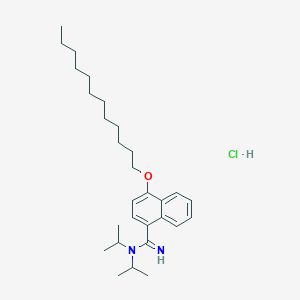
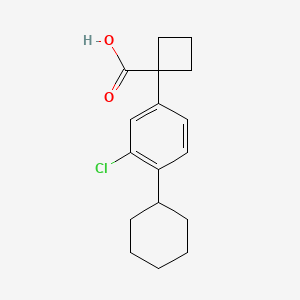
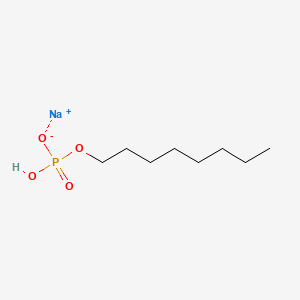
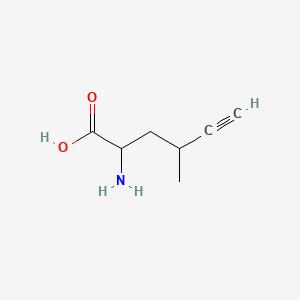
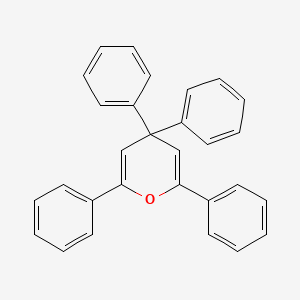
![1,1',1''-[Benzene-1,2,4-triyltri(ethene-2,1-diyl)]tribenzene](/img/structure/B14692600.png)


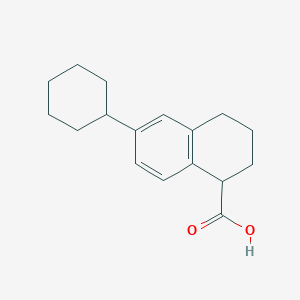
![(NE)-N-(2-bicyclo[3.2.1]octanylidene)hydroxylamine](/img/structure/B14692618.png)

